molecular formula C18H30S2 B14640203 4-(Dodecylsulfanyl)benzene-1-thiol CAS No. 56056-60-1

4-(Dodecylsulfanyl)benzene-1-thiol

Cat. No.: B14640203
CAS No.: 56056-60-1
M. Wt: 310.6 g/mol
InChI Key: ATWXOWSCVHZPII-UHFFFAOYSA-N
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Description

4-(Dodecylsulfanyl)benzene-1-thiol is an organic compound with the molecular formula C18H30S2 It is a derivative of benzene, where a dodecylsulfanyl group and a thiol group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dodecylsulfanyl)benzene-1-thiol typically involves the nucleophilic substitution reaction of a dodecyl halide with thiophenol. The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium carbonate to deprotonate the thiol group, making it a more reactive nucleophile .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

4-(Dodecylsulfanyl)benzene-1-thiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Dodecylsulfanyl)benzene-1-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Dodecylsulfanyl)benzene-1-thiol involves its ability to undergo nucleophilic substitution reactions. The thiol group can act as a nucleophile, attacking electrophilic centers on other molecules. This property is particularly useful in the formation of disulfide bonds, which play a crucial role in the stability and function of proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dodecylsulfanyl)benzene-1-thiol is unique due to the presence of both a long alkyl chain and a thiol group. This combination imparts distinct chemical properties, such as increased hydrophobicity and the ability to form strong interactions with other thiol-containing molecules .

Properties

CAS No.

56056-60-1

Molecular Formula

C18H30S2

Molecular Weight

310.6 g/mol

IUPAC Name

4-dodecylsulfanylbenzenethiol

InChI

InChI=1S/C18H30S2/c1-2-3-4-5-6-7-8-9-10-11-16-20-18-14-12-17(19)13-15-18/h12-15,19H,2-11,16H2,1H3

InChI Key

ATWXOWSCVHZPII-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC1=CC=C(C=C1)S

Origin of Product

United States

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